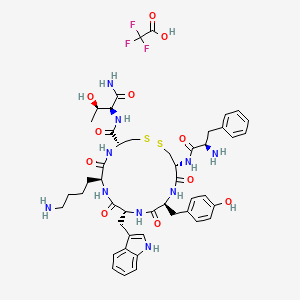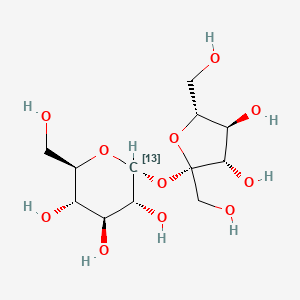
Sucrose-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose-13C: is a stable isotope-labeled compound where the carbon atoms in the sucrose molecule are replaced with the carbon-13 isotope. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-13C involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the fermentation of carbon-13 labeled glucose and fructose using yeast or bacteria. The labeled glucose and fructose are then enzymatically or chemically combined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of carbon-13 labeled glucose and fructose. The process includes:
- Cultivation of microorganisms in a medium containing carbon-13 labeled substrates.
- Extraction and purification of the labeled glucose and fructose.
- Enzymatic or chemical synthesis of this compound from the labeled monosaccharides.
- Further purification to obtain high-purity this compound suitable for research applications.
化学反应分析
Types of Reactions: Sucrose-13C undergoes various chemical reactions similar to those of natural sucrose. These include:
Hydrolysis: this compound can be hydrolyzed into glucose-13C and fructose-13C using acids or enzymes like invertase.
Oxidation: It can be oxidized to produce carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into sugar alcohols such as sorbitol-13C and mannitol-13C.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase).
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Glucose-13C and fructose-13C.
Oxidation: Carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Sorbitol-13C and mannitol-13C.
科学研究应用
Chemistry: Sucrose-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of sucrose in different environments.
Biology: In biological research, this compound is used to trace metabolic pathways and study the utilization of sucrose in plants and microorganisms. It provides insights into carbon flux and the role of sucrose in cellular metabolism.
Medicine: this compound is employed in metabolic studies to investigate disorders related to carbohydrate metabolism. It is also used in breath tests to diagnose conditions like small intestinal bacterial overgrowth (SIBO) and other gastrointestinal disorders.
Industry: In the food industry, this compound is used to study the stability and degradation of sucrose in various products. It helps in optimizing processing conditions and improving product quality.
作用机制
The mechanism of action of Sucrose-13C involves its metabolism and incorporation into various biochemical pathways. In plants, sucrose is transported from source tissues (e.g., leaves) to sink tissues (e.g., roots, fruits) where it is utilized for growth and energy production. The carbon-13 label allows researchers to track the movement and transformation of sucrose within the organism.
Molecular Targets and Pathways:
Sucrose Transporters: Proteins that facilitate the movement of sucrose across cell membranes.
Invertase and Sucrose Synthase: Enzymes that catalyze the hydrolysis and synthesis of sucrose, respectively.
Glycolysis and Citric Acid Cycle: Pathways where the carbon atoms from this compound are metabolized to produce energy.
相似化合物的比较
Glucose-13C: A monosaccharide labeled with carbon-13, used in similar metabolic studies.
Fructose-13C: Another monosaccharide labeled with carbon-13, used to study fructose metabolism.
Inulin-13C: A polysaccharide labeled with carbon-13, used to study carbohydrate metabolism and gut microbiota interactions.
Uniqueness of Sucrose-13C: this compound is unique because it is a disaccharide composed of both glucose and fructose units, allowing for the simultaneous study of both monosaccharides’ metabolic pathways. Its dual labeling provides a more comprehensive understanding of carbohydrate metabolism compared to single monosaccharide labels.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i11+1 |
InChI 键 |
CZMRCDWAGMRECN-JKNZAQETSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
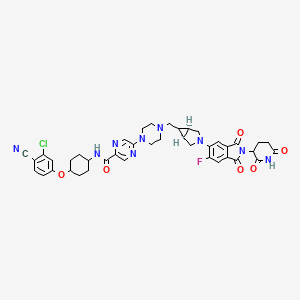

![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
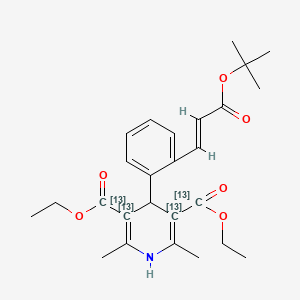
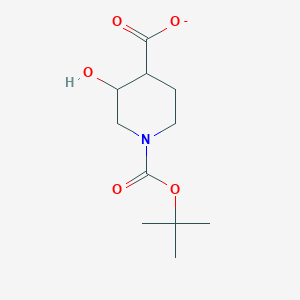
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
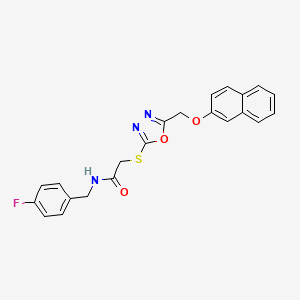
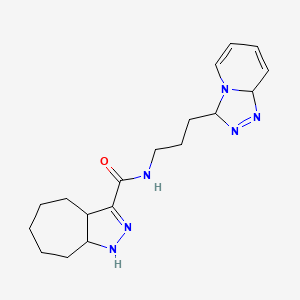

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

